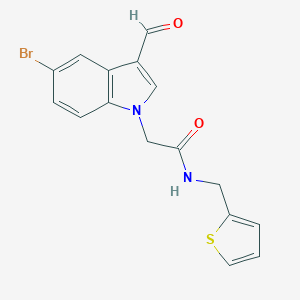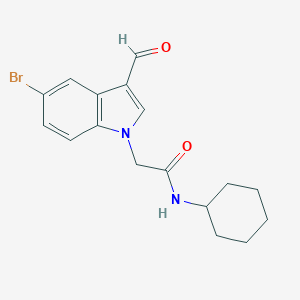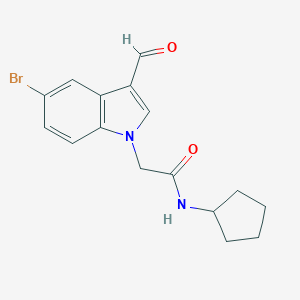![molecular formula C25H22Cl2N4O4 B297514 2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B297514.png)
2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, commonly known as DCA, is a small molecule that has been extensively studied for its potential therapeutic effects in various diseases. DCA is a derivative of a naturally occurring compound called dichloroacetate, which has been used for decades as a treatment for metabolic disorders. In recent years, DCA has gained attention for its potential as a cancer treatment, as well as its effects on other diseases such as Alzheimer's and Parkinson's.
作用机制
DCA's mechanism of action involves its ability to inhibit PDK, which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is a key enzyme involved in the conversion of pyruvate to acetyl-CoA, which is a crucial step in cellular metabolism. By inhibiting PDK, DCA increases the activity of PDH, leading to a shift in cellular metabolism towards oxidative phosphorylation. This shift in metabolism causes cancer cells to undergo apoptosis, while normal cells are largely unaffected.
Biochemical and Physiological Effects:
DCA has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of the immune system. Additionally, DCA has been shown to improve mitochondrial function and increase ATP production in cells.
实验室实验的优点和局限性
One advantage of using DCA in lab experiments is its relatively low cost and ease of synthesis. Additionally, DCA has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its potential therapeutic effects. However, one limitation of using DCA in lab experiments is its potential toxicity, particularly at high doses. Additionally, DCA's mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research on DCA, including its potential as a cancer treatment in combination with other therapies, its effects on other diseases such as Alzheimer's and Parkinson's, and its potential use as a metabolic modulator in sports performance. Additionally, further research is needed to fully understand DCA's mechanism of action and its effects on different cell types and tissues.
合成方法
DCA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the condensation of 2,4-dichlorophenol with ethyl oxalyl chloride, followed by a hydrazine reaction to form the hydrazide intermediate. The final step involves the condensation of the hydrazide intermediate with 2-(3-chloro-2-hydroxypropyl)benzaldehyde to form DCA.
科学研究应用
DCA has been extensively studied in preclinical and clinical trials for its potential as a cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the mitochondrial enzyme pyruvate dehydrogenase kinase (PDK), which leads to a shift in cellular metabolism towards oxidative phosphorylation. This shift in metabolism causes cancer cells to undergo apoptosis, while normal cells are largely unaffected.
属性
产品名称 |
2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide |
|---|---|
分子式 |
C25H22Cl2N4O4 |
分子量 |
513.4 g/mol |
IUPAC 名称 |
N//'-[(E)-[3-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C25H22Cl2N4O4/c1-2-16-6-8-20(9-7-16)30-24(33)25(34)31-28-14-17-4-3-5-22(10-17)35-15-23(32)29-21-12-18(26)11-19(27)13-21/h3-14H,2,15H2,1H3,(H,29,32)(H,30,33)(H,31,34)/b28-14+ |
InChI 键 |
BXOAPWJANMTFIJ-CCVNUDIWSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



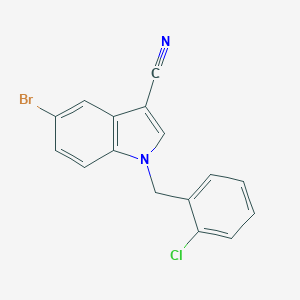
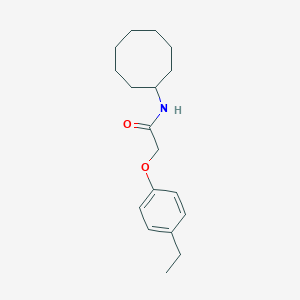
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
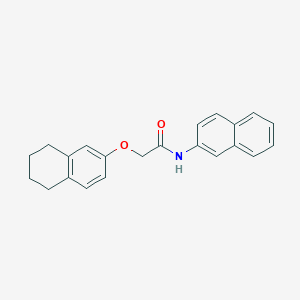
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)

